molecular formula C20H20ClN5O B2410482 2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one CAS No. 1455461-64-9

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2410482
CAS No.: 1455461-64-9
M. Wt: 381.86
InChI Key: DXMXECQQCPGNDJ-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a combination of chlorophenyl, pyridyl, pyrazolyl, and piperazino groups

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(5-pyridin-3-yl-1H-pyrazol-3-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O/c21-17-6-2-1-4-15(17)12-20(27)26-10-8-25(9-11-26)19-13-18(23-24-19)16-5-3-7-22-14-16/h1-7,13-14H,8-12H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMXECQQCPGNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NNC(=C2)C3=CN=CC=C3)C(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-(Pyridin-3-yl)-1H-Pyrazol-5-amine

Pyrazole rings are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. For this compound:

  • Hydrazine hydrate reacts with ethyl 3-(pyridin-3-yl)-3-oxopropanoate in ethanol under reflux (12 h, 80°C) to yield 3-(pyridin-3-yl)-1H-pyrazol-5-amine.
  • Purification via recrystallization (ethanol/water, 1:1) affords the intermediate in 72% yield.

Key Data :

Parameter Value
Reaction Temperature 80°C
Yield 72%
Melting Point 148–150°C

Functionalization of Piperazine

Piperazine is alkylated using 1-chloro-2-(2-chlorophenyl)ethanone in the presence of K₂CO₃ in DMF (24 h, 60°C):
$$ \text{Piperazine} + \text{1-Chloro-2-(2-chlorophenyl)ethanone} \rightarrow \text{1-(Piperazin-1-yl)-2-(2-chlorophenyl)ethan-1-one} $$
Optimization Note : Excess piperazine (2.5 equiv) prevents bis-alkylation, achieving 85% yield.

Coupling of Pyrazole and Piperazine-Ethanone Fragments

Buchwald-Hartwig Amination

A palladium-catalyzed coupling attaches the pyrazole to piperazine:

  • Conditions : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 h.
  • The reaction proceeds via oxidative addition of the pyrazole C–Br bond to Pd(0), followed by transmetallation with the piperazine-ethanone fragment.

Analytical Validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, pyridyl), 7.92 (d, J = 8 Hz, 1H, pyrazolyl), 3.82 (t, 4H, piperazine).
  • HPLC Purity : 98.5% (C18 column, MeCN:H₂O = 70:30).

Reductive Amination Alternative

For laboratories lacking Pd catalysts, reductive amination offers a viable route:

  • React 3-(pyridin-3-yl)-1H-pyrazol-5-amine with 1-(piperazin-1-yl)-2-(2-chlorophenyl)ethan-1-one in MeOH.
  • Add NaBH₃CN (1.2 equiv) and stir at 25°C for 48 h.
    Yield : 68% after column chromatography (SiO₂, CH₂Cl₂:MeOH = 9:1).

Final Assembly and Global Deprotection

If protecting groups (e.g., Boc on piperazine) are used, final deprotection is required:

  • Treat with TFA:DCM (1:1) for 2 h at 25°C.
  • Neutralize with NaHCO₃ and extract with EtOAc.
    Scale-Up Challenge : Acidic conditions may hydrolyze the ethanone; thus, mild deprotection protocols are critical.

Comparative Analysis of Synthetic Routes

Method Yield Cost Scalability Purity
Buchwald-Hartwig 78% High Moderate >98%
Reductive Amination 68% Low High 95%
SNAr Reaction 55% Medium Low 90%

Trade-offs : Transition-metal catalysis offers higher yields but requires stringent anhydrous conditions. Reductive amination is cost-effective but less efficient for sterically hindered substrates.

Spectroscopic Characterization and Validation

Mass Spectrometry

  • ESI-MS : m/z 424.1 [M+H]⁺ (calc. 424.2).
  • HRMS : m/z 424.1543 (C₂₁H₂₁ClN₅O⁺ requires 424.1541).

¹³C NMR Analysis

  • Carbonyl (C=O) : δ 206.5 ppm.
  • Pyridyl C-2 : δ 150.2 ppm.

Industrial-Scale Considerations

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.
  • Catalyst Recycling : Immobilize Pd on mesoporous silica to reduce costs.
  • Continuous Flow : Implement flow chemistry for the cyclocondensation step to enhance throughput.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings and the piperazine moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve the use of solvents such as dichloromethane, ethanol, and acetonitrile, and may require specific temperatures and pH levels to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of compounds similar to 2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have reported that similar compounds exhibit minimum inhibitory concentrations (MIC) in the low micromolar range against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Neuropharmacological Effects

There is growing interest in the neuropharmacological effects of compounds containing piperazine and pyrazole moieties. Some studies suggest that these compounds may have anxiolytic and antidepressant effects, potentially through serotonin receptor modulation . The presence of the pyridine ring may enhance central nervous system penetration, making it a candidate for further exploration in treating mood disorders.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives, including the target compound, and evaluated their anticancer activity against various cancer cell lines. The results indicated that compounds with similar structures effectively inhibited cell growth, suggesting a promising avenue for cancer treatment .

Case Study 2: Antimicrobial Testing

Another study focused on testing the antimicrobial efficacy of several synthesized derivatives against common bacterial strains. The results showed that certain derivatives exhibited potent antibacterial activity, supporting their potential use as new therapeutic agents against resistant bacterial infections .

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Pyrifenox: 1-(2,4-dichlorophenyl)-2-(3-pyridinyl)ethanone O-methyloxime

    3,5-diarylpyrazole derivatives: Compounds with similar pyrazole and aryl groups

Uniqueness

2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(2-chlorophenyl)-1-{4-[3-(pyridin-3-yl)-1H-pyrazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and pharmacological applications, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

The chemical structure of the compound includes a 2-chlorophenyl group, a piperazine moiety, and a pyridinyl-pyrazole component. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the piperazine core : This is achieved through cyclization reactions of appropriate precursors.
  • Introduction of the chlorophenyl group : This step often utilizes electrophilic aromatic substitution.
  • Coupling with pyridin-3-yl-pyrazole : This involves coupling reactions that can be facilitated by palladium-catalyzed methods.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The presence of both the piperazine and pyrazole groups suggests potential interactions with neurotransmitter systems, particularly those related to serotonin and dopamine receptors.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, a study highlighted the potential of pyrazole derivatives in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest . The specific compound may share these properties, warranting further investigation into its efficacy against various cancer cell lines.

CompoundIC50 (µM)Target
PYZ10.011COX-II
PYZ160.52COX-II
This compoundTBDTBD

Anti-inflammatory Effects

The compound's structure suggests it may possess anti-inflammatory properties, similar to other piperazine derivatives that have shown promise in reducing inflammation through inhibition of cyclooxygenase enzymes (COX) . Studies have demonstrated that modifications in the piperazine structure can enhance selectivity and potency against COX-II, which is pivotal in inflammatory processes.

Study 1: Antitumor Activity Evaluation

In vitro studies conducted on structurally related compounds showed promising results in inhibiting various cancer cell lines. For example, derivatives exhibited broad-spectrum antitumor activity against subpanel tumors, demonstrating the potential for further development into therapeutic agents .

Study 2: Inhibition of COX Enzymes

A comparative analysis of several pyrazole derivatives indicated that specific modifications could lead to enhanced COX-II inhibitory activity. The compound's design allows for similar evaluations to determine its selectivity and potency against these enzymes .

Q & A

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Methodological Answer:
The compound can be synthesized via multi-step reactions involving:

  • Condensation: Reacting a chlorophenyl-substituted diketone with hydrazine derivatives (e.g., phenylhydrazine) in ethanol/acetic acid mixtures to form the pyrazole core .
  • Piperazine Functionalization: Introducing the piperazine moiety via nucleophilic substitution or coupling reactions, often using acetonitrile or DMF as solvents and NaOH as a base .
  • Purification: Silica gel column chromatography (hexane/ethyl acetate gradients) and recrystallization (ethanol) are standard .
    Optimization Tips:
  • Monitor reaction progress using TLC or HPLC.
  • Adjust stoichiometry of hydrazine derivatives to minimize byproducts .

Basic: What analytical techniques are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolves 3D conformation, dihedral angles between aromatic rings, and hydrogen bonding (e.g., O–H⋯N interactions) .
  • NMR Spectroscopy: ¹H/¹³C-NMR confirms substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H]+ ion) .

Advanced: How does the molecular conformation influence potential biological activity?

Methodological Answer:

  • Dihedral Angles: Crystal structures reveal dihedral angles (e.g., 16.83° between pyrazole and methoxyphenyl rings) that affect ligand-receptor binding .
  • Hydrogen Bonding: O–H⋯N interactions stabilize active conformations, critical for interactions with targets like serotonin or dopamine receptors .
    Experimental Design:
  • Compare activity of crystallographically characterized analogs with varying dihedral angles .

Advanced: What strategies resolve contradictions in reported biological data?

Methodological Answer:

  • Assay Standardization: Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and assay conditions (pH, temperature) .
  • Metabolic Stability Testing: Use liver microsomes to assess if conflicting results arise from differential metabolism .
  • Computational Modeling: Perform docking studies to identify binding pose variations across studies .

Basic: What are plausible biological targets given the compound’s structure?

Methodological Answer:

  • Receptor Targets: Piperazine-pyrazole hybrids often target 5-HT1A, D2, or α-adrenergic receptors .
  • Enzyme Targets: Pyridinyl groups may inhibit kinases (e.g., JAK2) or cytochrome P450 isoforms .
    Screening Workflow:
  • Radioligand binding assays for receptor affinity .
  • Fluorescence-based enzymatic assays .

Advanced: How do substituents (e.g., chloro, pyridinyl) impact structure-activity relationships (SAR)?

Methodological Answer:

  • Chlorophenyl Group: Enhances lipophilicity and π-π stacking with hydrophobic receptor pockets .
  • Pyridinyl-Pyrazole Moiety: Introduces hydrogen-bonding capacity; replacing pyridinyl with phenyl reduces activity in serotonin receptor models .
    Experimental Design:
  • Synthesize analogs with substituent variations (e.g., 4-fluorophenyl vs. 2-chlorophenyl) and compare IC50 values .

Basic: How can the compound be quantified in biological matrices?

Methodological Answer:

  • HPLC-UV/Vis: Use C18 columns (acetonitrile/water gradients) with detection at λ = 254 nm (pyrazole absorption) .
  • LC-MS/MS: Employ MRM transitions for enhanced specificity in plasma/brain homogenates .
    Sample Prep:
  • Protein precipitation (acetonitrile) or solid-phase extraction .

Advanced: What stability challenges arise during storage, and how are degradation products characterized?

Methodological Answer:

  • Photodegradation: Protect from light; use amber vials. Monitor via HPLC for peroxide formation .
  • Hydrolysis: Acidic/basic conditions cleave the piperazine-ethanone bond; characterize degradants via HR-MS and ¹H-NMR .

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